molecular formula C7H16ClN5O4 B7739777 methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride

methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride

Cat. No.: B7739777
M. Wt: 269.69 g/mol
InChI Key: QBNXAGZYLSRPJK-UHFFFAOYSA-N
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Description

“Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride” is a zwitterionic form of Nω -methyl- L -arginine in which the imino nitrogen has been protonated . It belongs to the class of organic compounds known as alpha amino acid esters .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a primary amine with an aldehyde or ketone, where water (H2O) is liberated and the corresponding imine is formed .


Molecular Structure Analysis

The molecular formula of this compound is C7H17N4O2 . Its average mass is 189.23550 Da and its monoisotopic mass is 189.13460 Da .


Chemical Reactions Analysis

This compound is a guanidinium ion and is the conjugate acid of Nω -methyl- L -arginine zwitterion .


Physical and Chemical Properties Analysis

The net charge of this compound is +1 . More detailed physical and chemical properties are not available in the current resources.

Properties

IUPAC Name

methyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585237
Record name Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50912-92-0
Record name Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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